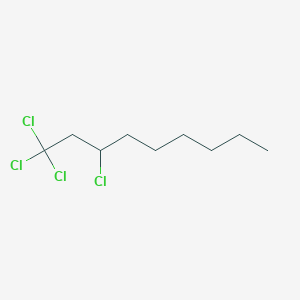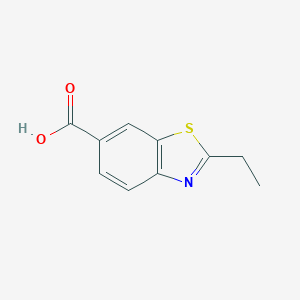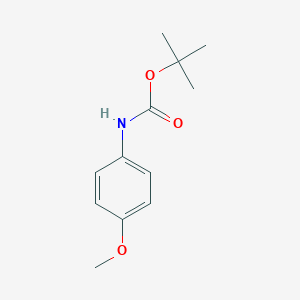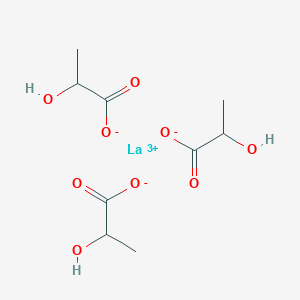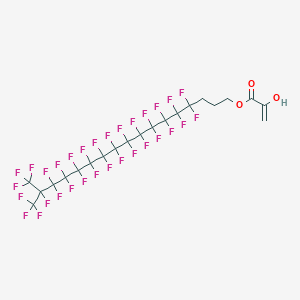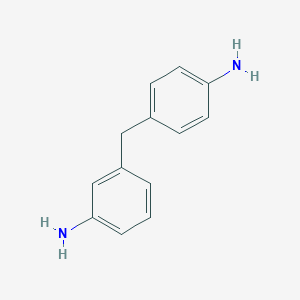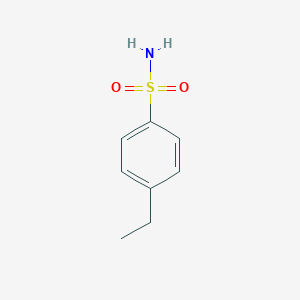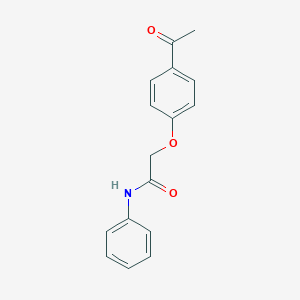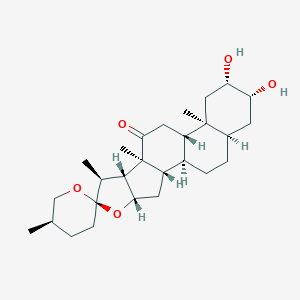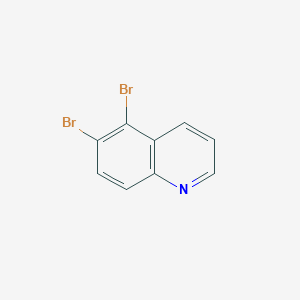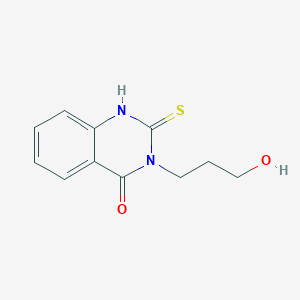
3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Vue d'ensemble
Description
The compound "3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one" is a derivative of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one family, which has been the subject of various studies due to its potential pharmacological activities. These derivatives are synthesized from anthranilic acid and have been explored for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anti-melanogenesis activities .
Synthesis Analysis
The synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives typically involves the reaction of anthranilic acid derivatives with various dithiocarbamate derivatives using ethanol as a solvent . Another method includes a one-pot reaction of anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione in the presence of the amidine base DBU . Additionally, a green chemistry approach has been employed using choline chloride/urea deep eutectic solvent for the synthesis of 3-substituted derivatives .
Molecular Structure Analysis
The molecular structure of these compounds often features a thioxo group and a dihydroquinazolinone core. The coordination behavior of these molecules has been studied by complexing them with transition metals, revealing that coordination occurs through deprotonated hydroxyl groups, azomethine nitrogen, and carbonyl oxygen . The geometry of these complexes has been characterized as four-coordinated based on spectral studies.
Chemical Reactions Analysis
The chemical reactivity of the dihydroquinazolinone derivatives includes their ability to undergo various bond-forming reactions. For instance, the reaction of 3-hydroxyquinoline-2,4-diones with inorganic thiocyanates in the presence of ammonium or alkylammonium ions can lead to the replacement of a hydroxy group by an amino group . The Mannich reaction has also been employed to synthesize novel derivatives from anthranilic acid with secondary amines in the presence of formaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the thioxo group and the dihydroquinazolinone core contributes to their potential biological activities. The solubility of these compounds in various solvents, their molar conductivity, and their spectral properties have been studied to understand their behavior in different environments . The non-electrolytic nature of the metal complexes of these derivatives has been indicated by molar conductivity measurements .
Applications De Recherche Scientifique
Antimicrobial and Anticonvulsant Activities : Certain derivatives of 2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, have shown promising antimicrobial and anticonvulsant activities. Compounds like PTQ-03 and ETQ-03 demonstrated broad-spectrum activity against Gram-positive, Gram-negative bacteria, and fungi. Additionally, compounds PTQ-04 and NTQ-01 exhibited potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Practical Synthesis Methods : A practical approach for the preparation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives has been developed, highlighting advantages such as simplicity, good to high yields, and cost-effectiveness of the solvent used (Azizi & Edrisi, 2017).
Antibacterial Activity : Certain synthesized compounds of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli (Osarumwense, 2022).
Eco-friendly Synthesis : An eco-friendly synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using choline chloride/urea deep eutectic solvent has been developed. This process is rapid, selective, and requires no further purification (Molnar, Klenkar, & Tarnai, 2017).
One-pot Synthesis : A one-pot synthesis method for diverse 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones has been established, offering a simple and convenient approach (Tiwari, Singh, Hussain, Mishra, & Singh, 2008).
Anti-inflammatory and Analgesic Evaluation : Derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-one showed significant anti-inflammatory and analgesic activities, comparable to standard drugs like diclofenac sodium and pentazocin (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Corrosion Inhibition : Quinazolinone compounds, including derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, have been used as corrosion inhibitors for mild steel in sulfuric acid medium, demonstrating effective inhibition efficiency (Hashim, Rahim, Osman, & Raja, 2012).
Propriétés
IUPAC Name |
3-(3-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-7-3-6-13-10(15)8-4-1-2-5-9(8)12-11(13)16/h1-2,4-5,14H,3,6-7H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSCELNVXTZYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368863 | |
| Record name | 3-(3-Hydroxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
CAS RN |
16024-87-6 | |
| Record name | 3-(3-Hydroxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



